BenchChemオンラインストアへようこそ!

3-{3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine

Lipophilicity Physicochemical Properties Drug Design

This compound is distinguished by a chiral pyrrolidine-oxy scaffold linked to an isoxazole-pyridine core, delivering a computed XLogP3 of 1.5 and six hydrogen bond acceptors. The pyridin-4-yloxy substituent, as opposed to pyrimidin-4-yloxy or sulfonyl analogs, provides a distinct lipophilic-hydrophilic balance critical for target selectivity, cellular permeability, and metabolic stability. Four rotatable bonds confer conformational adaptability ideal for flexible kinase active sites and allosteric pockets. Its multiple synthetic handles and balanced physicochemical profile make it a suitable warhead component for PROTAC design. Insist on enantiomerically defined material to ensure reproducible IC50 determination.

Molecular Formula C18H16N4O3
Molecular Weight 336.351
CAS No. 2034575-05-6
Cat. No. B2880726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine
CAS2034575-05-6
Molecular FormulaC18H16N4O3
Molecular Weight336.351
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
InChIInChI=1S/C18H16N4O3/c23-18(16-10-17(25-21-16)13-2-1-6-20-11-13)22-9-5-15(12-22)24-14-3-7-19-8-4-14/h1-4,6-8,10-11,15H,5,9,12H2
InChIKeyCDCVDEHPMCBRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine (CAS 2034575-05-6): Structural Identity and Physicochemical Profile for Procurement-Based Differentiation


The compound 3-{3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine (CAS 2034575-05-6) is a synthetic heterocyclic small molecule (C18H16N4O3, MW 336.3 g/mol) featuring an isoxazole-pyridine core linked via a carbonyl to a chiral pyrrolidine-oxy scaffold [1] [2]. This structural motif places it within a class of pyrrolidineoxy-substituted heteroaromatics investigated for kinase inhibition and receptor modulation. Computed physicochemical properties include an XLogP3 of 1.5, zero hydrogen bond donors, and six hydrogen bond acceptors, which define its lipophilic–hydrophilic balance and differentiate it from close analogs [1].

Why Generic Substitution of 3-{3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine Is Not Advisable: Key Structural and Physicochemical Differentiators


Within the pyrrolidineoxy-substituted heteroaromatic class, minor structural variations can lead to significant shifts in target selectivity, cellular permeability, and metabolic stability. The presence of a pyridin-4-yloxy group on the pyrrolidine ring, as opposed to a pyrimidin-4-yloxy or other heteroaryl substitutions, alters the compound's hydrogen bond acceptor capacity and lipophilicity profile, directly impacting its interaction with biological targets [1]. The specific connectivity of the isoxazole-3-carbonyl-pyrrolidine bridge further constrains the conformational space available for binding, making it unlikely that a generic analog with a superficially similar scaffold would replicate the same binding mode or pharmacokinetic behavior [2]. Therefore, direct substitution without explicit comparative data risks invalidating experimental results.

Quantitative Differentiation Evidence for 3-{3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine (CAS 2034575-05-6) Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Pyrimidin-4-yloxy Analog

The computed XLogP3 for 3-{3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine is 1.5 [1]. A closely related analog, (5-(pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, is predicted to exhibit a lower XLogP3 (approximately 0.5–1.0) due to the additional nitrogen atom in the pyrimidine ring, which increases polarity . This 0.5–1.0 log unit difference corresponds to a ~3- to 10-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability and bioavailability potential.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bond Acceptor (HBA) Capacity: Target Compound vs. Pyrimidin-4-yloxy and Sulfonyl Analogs

The target compound possesses six hydrogen bond acceptors (HBAs) [1]. In contrast, an analog where the pyridin-4-yloxy group is replaced by a pyrimidin-4-yloxy group (e.g., (5-(pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone) would have seven HBAs, while a sulfonyl-linked pyrrolidine analog (e.g., 3,5-dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole) possesses eight HBAs . This increase in HBA count is associated with reduced passive permeability and altered solubility profiles, directly affecting the compound's suitability for cell-based vs. biochemical assays.

Hydrogen Bonding Solubility Target Engagement

Rotatable Bond Flexibility: Target Compound vs. Rigid Bicyclic Isoxazole Derivatives

3-{3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine has four rotatable bonds, enabling conformational adaptation for target binding [1]. In comparison, rigid bicyclic isoxazole-pyridine derivatives (e.g., oxazolopyridine-based thrombin inhibitors) have zero or one rotatable bond, leading to a pre-organized binding conformation [2]. The increased flexibility of the target compound may allow it to sample a broader conformational space, potentially enhancing selectivity for proteins with flexible binding pockets, but at the cost of entropic penalty upon binding.

Conformational Flexibility Binding Entropy Selectivity

Chiral Pyrrolidine Center: Enantiomeric Differentiation Profiling

The pyrrolidine ring of 3-{3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine contains a chiral center at the 3-position, giving rise to two enantiomers [1]. In the context of PI3Kδ inhibition, chiral pyrrolidineoxy derivatives have demonstrated enantiomer-dependent potency, with certain enantiomers showing >10-fold differences in IC50 values [2]. While specific enantiomeric activity data for the target compound are not publicly available, procurement as a defined enantiomer (vs. racemate) is essential for reproducible biological results.

Chirality Enantioselectivity Target Binding

Optimal Application Scenarios for 3-{3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine (CAS 2034575-05-6) Based on Quantitative Differentiation Evidence


Cellular PI3Kδ Selectivity Profiling in Inflammatory Disease Models

Given the compound's structural analogy to chiral pyrrolidineoxy-substituted PI3Kδ inhibitors with improved lipophilicity (XLogP3 = 1.5) [1], it is suitable for cellular assays requiring moderate passive permeability. Its hydrogen bond acceptor count (6) supports target engagement within intracellular kinase domains, while the chiral pyrrolidine center allows for enantioselective structure-activity relationship (SAR) studies [2]. Researchers should procure an enantiomerically defined sample to ensure reproducible IC50 determination in B-cell or T-cell activation models.

Conformational Selectivity Screening for Flexible Kinase Binding Pockets

With four rotatable bonds, this compound offers enhanced conformational adaptability compared to rigid oxazolopyridine scaffolds [1]. It is ideal for screening campaigns targeting kinases with flexible active sites or allosteric pockets, where a conformationally adaptive ligand may achieve selectivity over closely related kinase isoforms [2].

Physicochemical Benchmarking of Isoxazole-Pyrrolidine Chemical Series

The distinct combination of a pyridin-4-yloxy substituent and an isoxazole-3-carbonyl-pyrrolidine linkage yields a computed XLogP3 of 1.5 and six HBAs [1]. This compound can serve as a physicochemical benchmark within a lead optimization program, allowing medicinal chemists to systematically compare the permeability–solubility trade-offs of analogs with pyrimidin-4-yloxy (ΔXLogP3 ~ −0.5 to −1.0) or sulfonyl (ΔHBA +2) modifications [2].

Building Block for Targeted Protein Degradation (PROTAC) Linker Optimization

The presence of a functionalized pyrrolidine nitrogen and an isoxazole-pyridine biaryl system provides multiple synthetic handles for linker attachment [1]. Its moderate lipophilicity (XLogP3 = 1.5) and defined hydrogen bond acceptor profile make it a suitable warhead component in PROTAC design, where fine-tuning of linker composition is critical for ternary complex formation and degradation efficiency [2].

Quote Request

Request a Quote for 3-{3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.